Lifitegrast

描述

属性

IUPAC Name |

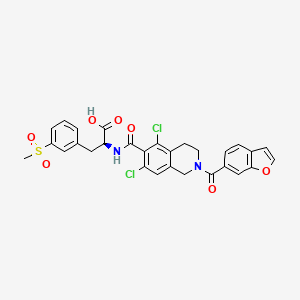

(2S)-2-[[2-(1-benzofuran-6-carbonyl)-5,7-dichloro-3,4-dihydro-1H-isoquinoline-6-carbonyl]amino]-3-(3-methylsulfonylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24Cl2N2O7S/c1-41(38,39)20-4-2-3-16(11-20)12-23(29(36)37)32-27(34)25-22(30)13-19-15-33(9-7-21(19)26(25)31)28(35)18-6-5-17-8-10-40-24(17)14-18/h2-6,8,10-11,13-14,23H,7,9,12,15H2,1H3,(H,32,34)(H,36,37)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOZKMSJYSPYLN-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CC(C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C[C@@H](C(=O)O)NC(=O)C2=C(C=C3CN(CCC3=C2Cl)C(=O)C4=CC5=C(C=C4)C=CO5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24Cl2N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60145345 | |

| Record name | Lifitegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

615.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Lifitegrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1025967-78-5 | |

| Record name | N-[[2-(6-Benzofuranylcarbonyl)-5,7-dichloro-1,2,3,4-tetrahydro-6-isoquinolinyl]carbonyl]-3-(methylsulfonyl)-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1025967-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lifitegrast [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025967785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lifitegrast | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11611 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lifitegrast | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60145345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIFITEGRAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/038E5L962W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Synthesis of Lifitegrast: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifitegrast (brand name Xiidra®) is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease (DED). It represents a significant advancement in the management of DED, targeting the underlying inflammatory processes. This technical guide provides an in-depth overview of the discovery, mechanism of action, and synthetic pathways of this compound. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key pathways to facilitate a comprehensive understanding of this therapeutic agent.

Discovery of this compound: A Rational Drug Design Approach

The discovery of this compound is a prime example of rational drug design, originating from a deep understanding of the pathophysiology of dry eye disease.[1] Recognizing the central role of T-cell-mediated inflammation in DED, researchers targeted the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[2] This interaction is crucial for T-cell activation, migration, and the release of pro-inflammatory cytokines.[3]

The development process began by identifying the key amino acid residues on ICAM-1 that are critical for binding to LFA-1.[1] This knowledge was then used to design a small molecule that could mimic this binding epitope, acting as a competitive antagonist.[3] This extensive process led to the identification of SAR-1118, which was later named this compound, a potent and selective inhibitor of the LFA-1/ICAM-1 interaction. Structure-activity relationship (SAR) studies of the tetrahydroisoquinoline (THIQ)-derived scaffold were instrumental in optimizing the potency and pharmacokinetic properties of the lead compounds.

Mechanism of Action: Inhibiting the Inflammatory Cascade

This compound exerts its therapeutic effect by binding to LFA-1, a protein found on the surface of leukocytes, and blocking its interaction with ICAM-1. ICAM-1 expression is often upregulated on the corneal and conjunctival tissues in individuals with DED. The binding of LFA-1 to ICAM-1 facilitates the formation of an immunological synapse, which leads to T-cell activation and migration to the site of inflammation. By competitively inhibiting this interaction, this compound effectively disrupts this crucial step in the inflammatory cascade. This, in turn, leads to a reduction in T-cell activation, the inhibition of pro-inflammatory cytokine release, and a decrease in the overall inflammatory response on the ocular surface.

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the LFA-1/ICAM-1 signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetic profile of this compound.

Table 1: In Vitro Efficacy

| Parameter | Value | Assay |

| IC50 (T-cell binding) | 3 nM | Jurkat cell assay |

| Cytokine Inhibition | Effective at ~2 nM | Activated lymphocytes |

| Binding Affinity (Caspase-1) | -8.7 kcal/mol | Molecular Docking |

Table 2: Pharmacokinetic Properties

| Parameter | Value (Human) | Value (Rabbit) |

| Tmax (plasma) | ~5 min | ~0.25 - 1 h |

| Cmax (plasma, 5% solution) | <5 nM | <18 ng/mL |

| Cmax (anterior segment tissues) | - | 5,190 - 14,200 ng/g |

| Plasma Trough (Day 360) | 0.55 - 3.74 ng/mL | - |

Table 3: Clinical Trial Efficacy (OPUS-1 & OPUS-2)

| Endpoint | Study | This compound 5% | Placebo | p-value |

| Change in Inferior Corneal Staining Score (ICSS) | OPUS-1 | -0.75 | +0.16 | 0.0007 |

| Change in Eye Dryness Score (EDS) | OPUS-2 | -35.30 | -22.75 | <0.0001 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of this compound.

Jurkat T-Cell Adhesion Assay

This assay is used to determine the ability of a compound to inhibit the adhesion of T-cells to ICAM-1.

Materials:

-

Jurkat T-cells

-

Recombinant human ICAM-1/Fc chimera

-

96-well microplates

-

Assay buffer (e.g., PBS with 0.5% BSA, 0.5mM Mg2+, 0.9mM Ca2+)

-

Fluorescent dye (e.g., Calcein-AM)

-

This compound or other test compounds

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control

Procedure:

-

Plate Coating: Coat 96-well microplates with recombinant human ICAM-1/Fc overnight at 4°C. Wash the plates with assay buffer to remove unbound ICAM-1.

-

Cell Labeling: Label Jurkat T-cells with a fluorescent dye according to the manufacturer's protocol.

-

Compound Incubation: Pre-incubate the labeled Jurkat cells with varying concentrations of this compound or control compounds for 30 minutes at 37°C.

-

Adhesion: Add the pre-incubated cells to the ICAM-1 coated wells. A positive control group stimulated with PMA should be included.

-

Incubation: Incubate the plate for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader.

-

Data Analysis: Calculate the percentage of inhibition of cell adhesion for each concentration of the test compound compared to the untreated control. Determine the IC50 value.

Cytokine Release Assay

This assay measures the effect of this compound on the release of pro-inflammatory cytokines from activated T-cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line

-

T-cell activators (e.g., anti-CD3/anti-CD28 antibodies, PMA/Ionomycin)

-

This compound or other test compounds

-

Culture medium

-

ELISA kits for specific cytokines (e.g., IFN-γ, TNF-α, IL-2)

Procedure:

-

Cell Culture: Culture PBMCs or a T-cell line in a 96-well plate.

-

Compound Treatment: Treat the cells with different concentrations of this compound for a predetermined period.

-

T-Cell Activation: Stimulate the T-cells with appropriate activators in the presence of this compound.

-

Incubation: Incubate the cells for 24-48 hours to allow for cytokine production and release into the supernatant.

-

Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

-

Cytokine Measurement: Quantify the concentration of specific cytokines in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Determine the effect of this compound on cytokine release by comparing the levels in treated versus untreated activated cells.

Synthesis Pathway of this compound

The synthesis of this compound involves the coupling of three key intermediates: benzofuran-6-carboxylic acid, 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid, and a chiral amino acid derivative. Several synthetic routes have been developed to improve efficiency and yield. A general retrosynthetic analysis is depicted below.

Retrosynthetic Analysis

General Synthetic Scheme

A practical synthetic route often involves the following key steps:

-

Amide Coupling: Benzofuran-6-carboxylic acid is coupled with 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid. This can be achieved using a suitable chlorinating agent like thionyl chloride to form the acid chloride, followed by reaction with the isoquinoline derivative.

-

Second Amide Coupling: The resulting intermediate is then coupled with the chiral (S)-2-amino-3-(3-(methylsulfonyl)phenyl)propanoic acid derivative. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed for this step.

-

Deprotection: If protecting groups are used on the carboxylic acid or amino groups of the intermediates, a final deprotection step is necessary. For instance, a benzyl ester protecting group can be removed by transfer hydrogenolysis using palladium on carbon.

Synthetic Workflow

The following diagram outlines a general workflow for the synthesis of this compound.

Conclusion

The development of this compound showcases a successful application of rational drug design to address a significant unmet medical need in the treatment of dry eye disease. Its targeted mechanism of action, which involves the inhibition of the LFA-1/ICAM-1 interaction, effectively mitigates the underlying inflammatory processes of the disease. The synthesis of this complex molecule has been optimized through various routes to ensure its efficient and scalable production. This technical guide provides a comprehensive overview of the discovery, mechanism, and synthesis of this compound, offering valuable insights for researchers and professionals in the pharmaceutical sciences.

References

- 1. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and Development of Potent LFA-1/ICAM-1 Antagonist SAR 1118 as an Ophthalmic Solution for Treating Dry Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Lifitegrast (SAR 1118): A Technical Guide to Its Initial Lead Compound Identification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast (formerly SAR 1118) is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease. It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1). This interaction is a critical step in the T-cell mediated inflammatory cascade implicated in the pathogenesis of dry eye disease. This technical guide provides an in-depth look at the initial lead compound identification for this compound, detailing the experimental methodologies, quantitative data, and the underlying scientific rationale that guided its discovery.

The Drug Discovery and Lead Optimization Workflow

The discovery of this compound followed a structured drug discovery and lead optimization process. This workflow is initiated by identifying a biological target and progresses through screening, lead identification, and optimization to yield a clinical candidate.

The LFA-1/ICAM-1 Signaling Pathway in Dry Eye Disease

The interaction between LFA-1 on T-cells and ICAM-1 on antigen-presenting cells (APCs) and endothelial cells is a cornerstone of the inflammatory response in dry eye disease. This binding facilitates T-cell activation, proliferation, and migration to the ocular surface, perpetuating the inflammatory cycle. This compound acts as a direct competitive antagonist to this interaction.[1]

Lead Compound Identification and Optimization

The discovery of this compound began with a rational drug design approach. Researchers identified the key amino acid residues on ICAM-1 that are crucial for its binding to LFA-1.[2] This knowledge was used to design small molecules that could mimic these interactions and act as competitive inhibitors. The initial lead compounds were based on a tetrahydroisoquinoline (THIQ) scaffold.[3]

A significant challenge in the early stages was the "serum shift," where potent compounds lost their efficacy in the presence of human serum.[3] To address this, medicinal chemists systematically modified the lead structures, focusing on two key regions, termed the "left-wing" and the "right-wing" of the THIQ core. The structure-activity relationship (SAR) studies revealed that a benzofuran moiety in the "left-wing" and a meta-substituted methylsulfonylphenyl group in the "right-wing" were optimal for high potency and reduced serum shift.[3] This led to the identification of compound 1g (SAR 1118, this compound) as the most promising clinical candidate.

Quantitative Data Summary

The following tables summarize the in vitro potency of key compounds synthesized during the lead optimization process, as determined by the HuT 78 T-cell adhesion assay.

Table 1: Structure-Activity Relationship of the "Right-Wing" Moiety

| Compound | R (Right-Wing) | IC50 (μM) in HuT 78 Assay | IC50 (μM) in HuT 78 Assay + 10% Human Serum |

| 1a | 3-isopropylphenyl | 0.01 | >10 |

| 1d | 3-methylsulfonylphenyl | 0.003 | 0.20 |

| 1e | 2-methylsulfonylphenyl | >1.0 | - |

| 1f | 4-methylsulfonylphenyl | 0.25 | - |

Table 2: Structure-Activity Relationship of the "Left-Wing" Moiety and Final Lead Compound

| Compound | R' (Left-Wing) | R (Right-Wing) | IC50 (μM) in HuT 78 Assay | IC50 (μM) in HuT 78 Assay + 10% Human Serum |

| 1b | 4-chlorophenyl | 2-methylsulfonylfur-5-yl | 0.006 | 0.24 |

| 1c | benzofur-6-yl | 2-methylsulfonylfur-5-yl | 0.0012 | 0.096 |

| 1g (SAR 1118) | benzofur-6-yl | 3-methylsulfonylphenyl | 0.009 | 0.074 |

Experimental Protocols

HuT 78 T-Cell Adhesion Assay

This cell-based assay was central to determining the potency of the synthesized LFA-1/ICAM-1 antagonists. The following is a generalized protocol based on standard cell adhesion assay procedures.

Objective: To measure the ability of test compounds to inhibit the adhesion of HuT 78 T-cells (which express LFA-1) to immobilized ICAM-1.

Materials:

-

HuT 78 T-cell line

-

Recombinant human ICAM-1/Fc chimera

-

96-well microtiter plates

-

Bovine Serum Albumin (BSA)

-

Phosphate-Buffered Saline (PBS)

-

Calcein-AM (or other fluorescent cell stain)

-

Test compounds (dissolved in DMSO and diluted in assay buffer)

-

Assay buffer (e.g., RPMI 1640 with 10% Fetal Bovine Serum)

-

Fluorescence plate reader

Protocol:

-

Plate Coating: a. Coat the wells of a 96-well plate with recombinant human ICAM-1/Fc at a concentration of 1-5 µg/mL in PBS. b. Incubate the plate overnight at 4°C or for 2 hours at 37°C. c. Wash the wells three times with PBS to remove unbound ICAM-1. d. Block the wells with a solution of 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding. e. Wash the wells again three times with PBS.

-

Cell Preparation: a. Culture HuT 78 cells according to standard protocols. b. On the day of the assay, harvest the cells and wash them with serum-free medium. c. Label the cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions. This allows for quantification of adherent cells. d. Resuspend the labeled cells in assay buffer at a concentration of 1-2 x 10^6 cells/mL.

-

Adhesion Assay: a. Prepare serial dilutions of the test compounds in the assay buffer. b. Add 50 µL of the diluted compounds to the ICAM-1 coated wells. c. Add 50 µL of the labeled HuT 78 cell suspension to each well. d. Incubate the plate for 30-60 minutes at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

Quantification: a. After incubation, gently wash the wells 2-3 times with pre-warmed assay buffer to remove non-adherent cells. b. Add 100 µL of assay buffer to each well. c. Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Calcein-AM).

-

Data Analysis: a. Calculate the percentage of cell adhesion for each compound concentration relative to the control (no compound). b. Plot the percentage of inhibition against the compound concentration. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell adhesion) by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Workflow for IC50 Determination

The process of determining the half-maximal inhibitory concentration (IC50) is a critical step in quantifying the potency of a drug candidate.

References

Lifitegrast's Mechanism of Action on LFA-1/ICAM-1 Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of lifitegrast, a lymphocyte function-associated antigen-1 (LFA-1) antagonist. By competitively inhibiting the interaction between LFA-1 and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), this compound effectively modulates the inflammatory cascade, particularly in the context of dry eye disease (DED).[1][2] This document provides a comprehensive overview of the binding kinetics, relevant signaling pathways, and the experimental methodologies used to elucidate this mechanism.

The LFA-1/ICAM-1 Interaction: A Cornerstone of T-Cell Mediated Inflammation

The interaction between LFA-1, an integrin expressed on the surface of leukocytes, and ICAM-1, a member of the immunoglobulin superfamily found on endothelial and antigen-presenting cells (APCs), is a critical step in the inflammatory process.[1] This binding facilitates T-cell adhesion to the vascular endothelium, migration into inflamed tissues, and the formation of an immunological synapse with APCs.[1] The immunological synapse is essential for T-cell activation, proliferation, and the subsequent release of pro-inflammatory cytokines, which perpetuate the inflammatory response.[1] In conditions like dry eye disease, ICAM-1 is overexpressed on the ocular surface, contributing to the cycle of inflammation.

This compound: A Competitive Antagonist of LFA-1

This compound is a small-molecule integrin antagonist designed to mimic the binding epitope of ICAM-1. It competitively and reversibly binds to the I-domain allosteric site of LFA-1, thereby physically obstructing the binding of ICAM-1. This blockade of the LFA-1/ICAM-1 interaction is the primary mechanism through which this compound exerts its anti-inflammatory effects. By preventing this crucial cell-to-cell adhesion, this compound inhibits T-cell activation, proliferation, and the secretion of inflammatory cytokines.

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound in disrupting the LFA-1/ICAM-1 interaction has been quantified in various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter used to assess its efficacy.

| Assay Type | Cell Line/System | IC50 Value (nM) | Reference(s) |

| Jurkat T-cell Adhesion to ICAM-1 | Jurkat cells | 2.98 | |

| Immunological Synapse Inhibition (LFA-1) | Human CD4+ T-cells and Dendritic Cells | 1781 | |

| Immunological Synapse Inhibition (ICAM-1) | Human CD4+ T-cells and Dendritic Cells | 3842 | |

| Inhibition of Cytokine Release | Activated Lymphocytes | ~2 |

Signaling Pathways Modulated by this compound

The binding of LFA-1 to ICAM-1 initiates a downstream signaling cascade within the T-cell that is crucial for its activation. A key pathway involved is the Extracellular signal-regulated kinase (Erk) pathway. This compound's inhibition of the LFA-1/ICAM-1 interaction prevents the activation of this signaling cascade.

Key Experimental Protocols

The following sections detail the methodologies of key experiments used to characterize the mechanism of action of this compound.

Jurkat T-Cell Adhesion Assay

This assay quantifies the ability of a compound to inhibit the adhesion of T-cells to a substrate coated with ICAM-1.

Protocol:

-

Plate Coating: 96-well microplates are coated with recombinant human ICAM-1 Fc chimera protein (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Blocking: The following day, plates are washed with PBS and blocked with a solution of 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C to prevent non-specific binding.

-

Cell Preparation: Jurkat T-cells, a human T-lymphocyte cell line, are labeled with a fluorescent dye such as Calcein-AM.

-

Compound Incubation: Labeled Jurkat cells are pre-incubated with varying concentrations of this compound or a vehicle control for 30 minutes at 37°C.

-

Adhesion: The cell-compound mixture is then added to the ICAM-1 coated and blocked wells and incubated for 30-60 minutes at 37°C to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by gentle washing with PBS.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a fluorescence plate reader.

-

Data Analysis: The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.

Immunological Synapse Formation Assay (High-Content Imaging)

This assay visualizes and quantifies the formation of the immunological synapse between T-cells and APCs and the inhibitory effect of this compound.

Protocol:

-

Cell Culture and Activation: Human monocyte-derived dendritic cells (DCs) are cultured and activated with lipopolysaccharide (LPS) or interferon-gamma (IFNγ) to upregulate ICAM-1 expression. Human CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs).

-

Cell Plating: Activated DCs and CD4+ T-cells are co-cultured in 384-well imaging plates.

-

Compound Treatment: The co-culture is treated with a range of concentrations of this compound, a positive control (e.g., an anti-LFA-1 antibody), or a vehicle control.

-

Immunostaining: After a short incubation period (e.g., 20 minutes), the cells are fixed and permeabilized. They are then stained with fluorescently labeled antibodies against LFA-1 (on T-cells) and ICAM-1 (on DCs).

-

Image Acquisition: The plates are imaged using a high-content imaging system, capturing fluorescence images of the cell co-cultures.

-

Image Analysis: Automated image analysis software is used to identify T-cell-DC conjugates and quantify the co-localization and accumulation of LFA-1 and ICAM-1 at the cell-cell interface, which defines an immunological synapse.

-

Data Analysis: The number of immunological synapses is quantified for each treatment condition, and the dose-dependent inhibition by this compound is determined to calculate an IC50 value.

T-Cell Proliferation and Cytokine Release Assay

These assays measure the functional consequences of inhibiting the LFA-1/ICAM-1 interaction on T-cell activation.

Protocol:

-

Cell Co-culture and Stimulation: PBMCs or isolated T-cells are co-cultured with DCs. The co-culture is stimulated with a superantigen, such as Staphylococcal enterotoxin B (SEB), to induce T-cell activation.

-

Compound Treatment: The stimulated co-cultures are treated with various concentrations of this compound or a vehicle control.

-

Proliferation Assay:

-

After a multi-day incubation period (e.g., 4 days), T-cell proliferation is assessed.

-

This can be measured by the incorporation of a fluorescent dye like CellTrace™ Violet, which is diluted with each cell division, and analyzed by flow cytometry.

-

-

Cytokine Release Assay:

-

After a shorter incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

-

The concentration of secreted pro-inflammatory cytokines (e.g., IFN-γ, TNF-α, IL-2, IL-6) is measured using a multiplex immunoassay, such as a Luminex-based assay or ELISA.

-

-

Data Analysis: The inhibition of T-cell proliferation and cytokine secretion by this compound is quantified relative to the vehicle control to determine its dose-dependent effect.

Logical Relationship of this compound's Action in Suppressing T-Cell Mediated Inflammation

The mechanism of this compound can be summarized through a logical sequence of events, from target binding to the ultimate therapeutic effect.

Conclusion

This compound's mechanism of action is centered on its potent and specific competitive inhibition of the LFA-1/ICAM-1 interaction. This targeted approach effectively disrupts a key step in the T-cell mediated inflammatory cascade. The quantitative data from various in vitro assays, supported by detailed experimental protocols, provide a robust understanding of its molecular and cellular effects. By preventing T-cell adhesion, activation, and cytokine release, this compound serves as a valuable therapeutic agent for managing inflammatory conditions such as dry eye disease. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource on the fundamental mechanism of this important immunomodulatory drug.

References

Early Preclinical Studies of Lifitegrast: A Technical Guide for Researchers

Introduction

Lifitegrast (marketed as Xiidra®) is a small molecule integrin antagonist approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] It functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and its cognate ligand, Intercellular Adhesion Molecule-1 (ICAM-1).[3][4] This interaction is a critical step in the T-cell mediated inflammatory cascade implicated in DED.[5] Early preclinical studies in various animal models were fundamental in establishing the mechanism of action, pharmacokinetic profile, and therapeutic potential of this compound. This guide provides a detailed overview of these core studies for researchers, scientists, and drug development professionals.

Core Mechanism of Action: LFA-1/ICAM-1 Inhibition

This compound is designed to act as a molecular decoy, mimicking the binding epitope of ICAM-1. LFA-1, an integrin receptor expressed on the surface of T-lymphocytes, binds to ICAM-1, which is overexpressed on endothelial and antigen-presenting cells in inflamed tissues like the conjunctiva and cornea in DED. This binding facilitates T-cell adhesion, migration to inflamed tissues, and the formation of an immunological synapse, which is crucial for T-cell activation, proliferation, and cytokine release. By competitively binding to LFA-1, this compound blocks this interaction, thereby inhibiting the downstream inflammatory processes.

Pharmacokinetic and Ocular Distribution Studies

Pharmacokinetic (PK) and distribution studies were crucial for determining that topically administered this compound could reach its target anterior segment tissues with minimal systemic exposure. These studies were primarily conducted in rabbits and dogs.

Study 1: Ocular Distribution and PK in Pigmented Rabbits

This study assessed the concentration of this compound in various ocular tissues and plasma following repeated topical administration.

Experimental Protocol:

-

Animal Model: Fifty female pigmented rabbits were used.

-

Dosing Regimen: Animals received a single topical ocular dose of one of two 5% this compound formulations (n=25 per formulation) in each eye, twice daily for four days, and a final dose on the morning of day 5. The target dose was 1.75 mg/eye/dose.

-

Sample Collection: On day 5, blood and ocular tissues were collected from 5 animals per formulation at 0.25, 0.5, 1, 3, and 8 hours post-dose.

-

Analysis: this compound concentrations were measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Non-compartmental PK analysis was performed to determine Cmax (maximum concentration), tmax (time to Cmax), and AUC0–8 (area under the concentration-time curve from 0 to 8 hours).

Quantitative Data Summary:

| Tissue | Cmax (ng/g) | AUC0–8 (ng·h/g) | tmax (h) |

| Anterior Segment | |||

| Conjunctiva (Palp/Bul) | 5,190 - 14,200 | 12,000 - 36,600 | ~0.25 - 1 |

| Cornea | 5,930 - 9,620 | 13,400 - 30,800 | ~0.25 - 1 |

| Anterior Sclera | 5,190 - 14,200 | Data not specified | ~0.25 - 1 |

| Posterior Segment | |||

| Posterior Sclera | up to 826 | Data not specified | ~0.25 - 1 |

| Vitreous Humor | 0 - 36.1 | Data not specified | ~0.25 - 1 |

| Retina/Optic Nerve | 0 - 36.0 | Data not specified | ~0.25 - 1 |

| Systemic | |||

| Plasma | < 18 ng/mL | Data not specified | ~0.25 - 1 |

Data sourced from multiple studies referencing the rabbit model.

Study 2: Mass Balance and Excretion in Beagle Dogs

This study aimed to understand the absorption, metabolism, and excretion of this compound.

Experimental Protocol:

-

Animal Model: Beagle dogs (n=8 for ocular, n=10 for intravenous).

-

Dosing Regimen: Animals received a single intravenous (target: 3 mg) and a single topical ocular (target: 3 mg) dose of 14C-radiolabeled this compound, with a washout period between doses.

-

Sample Collection: Urine, feces, and cage rinse were collected following each administration to assess radioactive content.

-

Analysis: Radioactivity was measured by liquid scintillation counting.

Key Findings:

-

Following both intravenous and topical ocular administration, the majority of the radiolabeled dose was excreted in the feces (mean ~89% after IV dose).

-

The excreted radioactivity was primarily in the form of unchanged this compound.

-

This indicates that this compound undergoes minimal metabolism in vivo and is eliminated mainly through the biliary/fecal route.

Efficacy Studies in Animal Models of Dry Eye Disease

Multiple studies in mouse models of DED were conducted to establish the anti-inflammatory efficacy of this compound.

Study 3: Murine Desiccating Stress (DS) Model

This model mimics the Sjögren syndrome-like keratoconjunctivitis sicca seen in humans.

Experimental Protocol:

-

Animal Model: 6-8 week old female C57BL/6 mice.

-

Disease Induction: DED was induced by exposing mice to a controlled environmental chamber with low humidity and constant air-flow, combined with subcutaneous injections of scopolamine to inhibit tear production.

-

Dosing Regimen: Mice were treated topically with this compound (e.g., 5% solution) or vehicle, typically twice or three times daily for a period of 5 to 15 days.

-

Efficacy Endpoints:

-

Clinical Signs: Corneal Fluorescein Staining (CFS) to assess corneal epithelial barrier disruption.

-

Histology: Measurement of conjunctival goblet cell density and area.

-

Molecular Analysis: Real-time PCR to measure expression of Th1-family genes (IFN-γ, CXCL9, CXCL11) in the conjunctiva.

-

Flow Cytometry: Quantification of T-cell populations (e.g., CD4+ T-cells) in the cornea and draining lymph nodes.

-

Quantitative Data Summary:

| Parameter | Vehicle-Treated (Control) | This compound-Treated | Outcome |

| Corneal Fluorescein Score (CFS) | Elevated | Significantly Reduced | This compound improves corneal barrier function. |

| Conjunctival Goblet Cell Density/Area | Reduced | Significantly Increased (39%/22%) | This compound protects against goblet cell loss. |

| Th1 Gene Expression (IFN-γ, etc.) | Increased | Significantly Lower | This compound suppresses Th1-mediated inflammation. |

| CD4+ T-Cell Infiltration (Cornea) | Increased | Reduced by 60% | This compound inhibits T-cell recruitment to the ocular surface. |

| In Vitro T-Cell Proliferation | Baseline | 50% Lower | This compound inhibits T-cell activation, likely by preventing the formation of the immunological synapse with dendritic cells. |

Data sourced from multiple studies using the mouse DS model.

Study 4: Canine Keratoconjunctivitis Sicca (KCS) Model

A study in dogs with naturally occurring KCS provided further evidence of this compound's efficacy.

Experimental Protocol:

-

Animal Model: Dogs diagnosed with KCS.

-

Dosing Regimen: this compound 1.0% solution administered three times a day for 28 days.

-

Efficacy Endpoints:

-

Clinical Signs: Improvement in clinical signs of dry eye.

-

Tear Production: Schirmer tear test measurements.

-

Histology: Evaluation of conjunctival biopsies for T-cell inflammation.

-

Key Findings:

-

At the end of the 12-week treatment period, there was a significant increase in tear production (Schirmer test from 3.4 to 5.8 mm; p < 0.025).

-

Clinical signs of dry eye were markedly improved.

-

Histological analysis showed a reduction in periocular T-cell inflammation compared to baseline.

Conclusion

The early preclinical studies of this compound in rabbit, dog, and mouse models were instrumental in its development. Pharmacokinetic studies in rabbits and dogs confirmed high concentrations in target anterior ocular tissues with minimal systemic exposure, predicting a favorable safety profile. Efficacy studies in mouse and dog models of dry eye disease demonstrated that by blocking the LFA-1/ICAM-1 interaction, this compound effectively reduces T-cell infiltration, suppresses key inflammatory markers, protects conjunctival goblet cells, and improves clinical signs of the disease. These comprehensive animal studies provided a robust foundation of data supporting the mechanism of action and therapeutic potential of this compound, paving the way for successful clinical trials in humans.

References

- 1. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ocular Distribution and Pharmacokinetics of this compound in Pigmented Rabbits and Mass Balance in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. dovepress.com [dovepress.com]

- 5. This compound: A novel drug for treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Blueprint: An In-depth Technical Guide to the Modeling of Lifitegrast's Interaction with LFA-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular modeling of lifitegrast's binding to Lymphocyte Function-Associated Antigen-1 (LFA-1). This compound, a novel therapeutic agent for dry eye disease, functions by antagonizing the LFA-1/ICAM-1 interaction, a critical pathway in T-cell mediated inflammation.[1] This document outlines the key quantitative data, detailed experimental protocols for computational modeling, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Data

The affinity of this compound for LFA-1 has been quantified through various in vitro assays. The following table summarizes the key binding data.

| Compound | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| This compound | Jurkat T cell attachment to ICAM-1 | Jurkat | IC50 | 2.98 | [2] |

| This compound | Inhibition of T-cell binding to ICAM-1 | Human T-cells | IC50 | 3 | [3] |

| This compound Analogue (1b) | Jurkat cell attachment assay | Jurkat | IC50 | 262 | [2] |

LFA-1 Signaling Pathway

LFA-1, an integrin receptor on leukocytes, plays a pivotal role in T-cell activation, adhesion, and migration.[4] Its activation is a complex process involving both inside-out and outside-in signaling cascades. This compound, by blocking the interaction of LFA-1 with its primary ligand, Intercellular Adhesion Molecule-1 (ICAM-1), effectively disrupts these inflammatory pathways.

LFA-1 "Inside-Out" Activation Signaling

The following diagram illustrates the "inside-out" signaling pathway leading to LFA-1 activation, a critical step for T-cell adhesion and immunological synapse formation.

LFA-1 "Outside-In" Signaling

Upon binding to ICAM-1, LFA-1 initiates "outside-in" signaling, which further reinforces T-cell adhesion and activation.

Experimental Protocols for Molecular Modeling

The following sections detail the methodologies for the computational investigation of this compound's binding to the LFA-1 I-domain.

Homology Modeling (Conditional)

While crystal structures of the LFA-1 I-domain are available (e.g., PDB IDs: 1LFA, 3F74), homology modeling may be necessary if studying a species for which a crystal structure is not available or if investigating the full-length LFA-1.

Protocol:

-

Template Selection: Identify suitable template structures from the Protein Data Bank (PDB) using a BLAST search against the target sequence. Select templates with the highest sequence identity and resolution.

-

Sequence Alignment: Align the target sequence with the template sequence(s) using tools like ClustalW or T-Coffee.

-

Model Building: Generate 3D models using software such as MODELLER or SWISS-MODEL.

-

Model Refinement: Refine the generated models through energy minimization using force fields like AMBER or CHARMM to resolve any steric clashes and optimize geometry.

-

Model Validation: Assess the quality of the models using tools like PROCHECK (Ramachandran plot analysis), Verify3D, and ERRAT.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. This compound is known to bind to an allosteric site on the LFA-1 I-domain.

Workflow:

Detailed Protocol:

-

Receptor Preparation:

-

Obtain the crystal structure of the LFA-1 I-domain (e.g., PDB ID: 1LFA or 3F74).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign appropriate atom types and charges using software like AutoDockTools or Maestro.

-

-

Ligand Preparation:

-

Obtain the 3D structure of this compound from a database like PubChem (CID: 11965427).

-

Assign appropriate atom types and charges.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

-

Grid Generation:

-

Define the binding pocket by creating a grid box centered on the known allosteric site of the I-domain.

-

-

Docking Simulation:

-

Perform docking using software like AutoDock Vina, GOLD, or Glide.

-

Generate multiple binding poses and rank them based on the software's scoring function.

-

-

Pose Analysis and Validation:

-

Analyze the top-ranked poses for favorable interactions (hydrogen bonds, hydrophobic interactions) with key residues in the allosteric site.

-

Compare the predicted binding mode with any available experimental data, such as site-directed mutagenesis studies.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the this compound-LFA-1 complex over time, assessing its stability and conformational changes.

Workflow:

Detailed Protocol:

-

System Preparation:

-

Use the best-docked pose of the this compound-LFA-1 complex as the starting structure.

-

Solvate the complex in a periodic box of water (e.g., TIP3P model).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system.

-

-

Simulation Parameters:

-

Employ a suitable force field such as AMBER or CHARMM.

-

Use the Particle Mesh Ewald (PME) method for long-range electrostatic interactions.

-

Apply constraints to bonds involving hydrogen atoms (e.g., SHAKE algorithm).

-

-

Minimization and Equilibration:

-

Perform energy minimization to remove steric clashes.

-

Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

Equilibrate the system at constant pressure (e.g., 1 atm) and temperature (NPT ensemble).

-

-

Production Run:

-

Run the production MD simulation for a sufficient duration (e.g., 100 ns or more) to ensure convergence.

-

-

Trajectory Analysis:

-

Analyze the trajectory to calculate Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess stability.

-

Monitor the persistence of key interactions (e.g., hydrogen bonds) over time.

-

Calculate the binding free energy using methods like MM/PBSA or MM/GBSA to estimate the binding affinity.

-

Conclusion

The molecular modeling of this compound's binding to LFA-1 provides a powerful framework for understanding its mechanism of action at a molecular level. The protocols and data presented in this guide offer a robust starting point for researchers and drug development professionals to further investigate the structure-activity relationships of LFA-1 antagonists and to design novel therapeutics targeting this important inflammatory pathway.

References

- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and LFA-1/ICAM-1 antagonist activity evaluation of this compound analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | LFA-1 in T Cell Migration and Differentiation [frontiersin.org]

Foundational Research on Lifitegrast: A T-Cell Mediated Approach to Dry Eye Disease Pathogenesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Dry eye disease (DED) is a multifactorial condition of the ocular surface characterized by a loss of homeostasis of the tear film, accompanied by ocular symptoms, in which ocular surface inflammation and damage play etiological roles.[1][2] Foundational research has increasingly pointed towards a T-cell-mediated inflammatory cascade as a core driver of DED pathogenesis.[3][4] This understanding paved the way for the development of targeted immunomodulatory therapies, with lifitegrast emerging as a first-in-class Lymphocyte Function-Associated Antigen-1 (LFA-1) antagonist.[5] This technical guide provides a comprehensive overview of the foundational preclinical and clinical research that elucidated the mechanism of action of this compound and its role in mitigating the inflammatory processes underlying dry eye disease.

The Central Role of LFA-1/ICAM-1 Interaction in Dry Eye Disease

The pathophysiology of DED involves a vicious cycle of tear film instability, hyperosmolarity, and ocular surface inflammation. Environmental or endogenous stress on the ocular surface leads to the upregulation of Intercellular Adhesion Molecule-1 (ICAM-1) on epithelial and endothelial cells, as well as on antigen-presenting cells (APCs). ICAM-1 is the natural ligand for LFA-1, an integrin expressed on the surface of T-lymphocytes and other leukocytes.

The binding of LFA-1 to ICAM-1 is a critical step in the T-cell-mediated immune response in DED. This interaction facilitates:

-

T-cell Adhesion and Migration: The LFA-1/ICAM-1 interaction enables T-cells to adhere to the vascular endothelium and migrate into the ocular surface tissues, including the conjunctiva and cornea.

-

Immunological Synapse Formation: The binding of LFA-1 and ICAM-1 is crucial for the formation of the immunological synapse between T-cells and APCs. This synapse is essential for T-cell activation.

-

T-cell Activation and Pro-inflammatory Cytokine Release: Once the immunological synapse is formed, T-cells become activated and release a cascade of pro-inflammatory cytokines, such as interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and various interleukins (ILs). These cytokines perpetuate and amplify the inflammatory response on the ocular surface, leading to the clinical signs and symptoms of DED.

This compound: A Competitive Antagonist of LFA-1

This compound is a small-molecule integrin antagonist designed to mimic the binding epitope of ICAM-1. By binding to LFA-1 on T-cells, this compound acts as a competitive antagonist, blocking the interaction between LFA-1 and ICAM-1. This targeted blockade disrupts the T-cell-mediated inflammatory cascade at multiple key steps.

The mechanism of action of this compound involves:

-

Inhibition of T-cell Adhesion and Migration: By preventing LFA-1 from binding to ICAM-1, this compound reduces the ability of T-cells to adhere to the vascular endothelium and migrate to the ocular surface.

-

Disruption of Immunological Synapse Formation: this compound's blockade of the LFA-1/ICAM-1 interaction prevents the formation of a stable immunological synapse, thereby inhibiting T-cell activation.

-

Reduction of Pro-inflammatory Cytokine Release: By preventing T-cell activation, this compound leads to a decrease in the release of pro-inflammatory cytokines, thus dampening the inflammatory response on the ocular surface.

Preclinical Foundational Research

The development of this compound was underpinned by extensive preclinical research, including in vitro and in vivo studies, to characterize its potency and efficacy.

In Vitro Studies

A series of in vitro assays were crucial in demonstrating this compound's ability to inhibit T-cell function.

Table 1: In Vitro Potency of this compound

| Assay | Cell Line(s) | Endpoint | IC50 / EC50 | Reference(s) |

| T-cell Adhesion to ICAM-1 | Jurkat T-cells | Inhibition of cell adhesion | 2.98 - 3 nM | |

| HuT 78 T-cells | Inhibition of cell adhesion | 9 nM | ||

| Cytokine Release Inhibition | Activated Peripheral Blood Mononuclear Cells (PBMCs) | Inhibition of IFN-γ secretion | 0.0016 µM | |

| Activated PBMCs | Inhibition of TNF-α secretion | 0.076 µM | ||

| Activated PBMCs | Inhibition of IL-1β secretion | 0.36 µM |

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration

These in vitro studies confirmed that this compound potently inhibits the adhesion of T-cells to ICAM-1 and subsequently reduces the secretion of key pro-inflammatory cytokines associated with DED.

In Vivo Animal Models

Animal models of DED were instrumental in evaluating the in vivo efficacy and safety of this compound prior to human clinical trials.

Table 2: Key Preclinical In Vivo Studies of this compound

| Animal Model | Study Design | Key Findings | Reference(s) |

| Canine Model of Keratoconjunctivitis Sicca (KCS) | 1% this compound ophthalmic solution administered three times daily for 12 weeks to 10 dogs with KCS. | Demonstrated clinical efficacy and safety. | |

| Rat Model | Radiolabeled this compound drops administered to rats. | Rapid distribution to ocular and periocular tissues with clearance through normal tear drainage and no systemic side effects. |

These animal studies provided evidence of this compound's favorable pharmacokinetic profile for topical ocular administration and its ability to achieve therapeutic levels in target tissues.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the core principles of the key experimental protocols used in the foundational research of this compound.

Jurkat T-cell Adhesion Assay

This assay is a cornerstone for evaluating the potency of LFA-1 antagonists in inhibiting T-cell adhesion to ICAM-1.

Principle: The assay measures the ability of a compound to block the adhesion of Jurkat T-cells (a human T-lymphocyte cell line that expresses LFA-1) to plates coated with recombinant human ICAM-1.

General Protocol:

-

Plate Coating: 96-well plates are coated with recombinant human ICAM-1 and incubated to allow for protein adsorption. The plates are then washed to remove unbound ICAM-1 and blocked to prevent non-specific binding.

-

Cell Labeling: Jurkat T-cells are labeled with a fluorescent dye (e.g., calcein-AM) for easy quantification.

-

Compound Incubation: Labeled Jurkat T-cells are pre-incubated with varying concentrations of this compound or a vehicle control.

-

Adhesion: The cell-compound mixture is added to the ICAM-1 coated plates and incubated to allow for cell adhesion.

-

Washing: Non-adherent cells are removed by a gentle washing step.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader.

-

Data Analysis: The percentage of inhibition of cell adhesion is calculated for each concentration of this compound, and the IC50 value is determined.

References

- 1. Frontiers | Application of Animal Models in Interpreting Dry Eye Disease [frontiersin.org]

- 2. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Animal models of dry eye disease: Useful, varied and evolving (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Modulation of ocular surface desiccation in a murine model by histatin-5 application - PMC [pmc.ncbi.nlm.nih.gov]

Beyond the Ocular Surface: A Technical Guide to the Core Immunomodulatory Effects of Lifitegrast

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast, a novel lymphocyte function-associated antigen-1 (LFA-1) antagonist, is currently approved for the treatment of dry eye disease.[1][2] Its mechanism of action, the inhibition of the interaction between LFA-1 on leukocytes and its ligand, intercellular adhesion molecule-1 (ICAM-1), is a cornerstone of T-cell mediated inflammatory responses.[2][3] This interaction is critical for T-cell activation, proliferation, and migration to inflammatory sites.[2] While its clinical application has been focused on the ocular surface, the fundamental role of the LFA-1/ICAM-1 axis in a multitude of inflammatory and autoimmune disorders suggests a broader therapeutic potential for this compound. This technical guide explores the immunomodulatory effects of this compound beyond dry eye disease, presenting preclinical data, detailing relevant experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action: LFA-1/ICAM-1 Blockade

This compound is a small-molecule integrin antagonist that acts as a molecular decoy, mimicking the binding epitope of ICAM-1. By binding to LFA-1 on the surface of T-lymphocytes, it physically obstructs the interaction with ICAM-1, which is often overexpressed on endothelial and antigen-presenting cells in inflamed tissues. This blockade disrupts the formation of the immunological synapse, a critical juncture for T-cell activation and subsequent downstream inflammatory cascades.

The inhibition of the LFA-1/ICAM-1 interaction by this compound leads to a potent suppression of T-cell adhesion, activation, and the secretion of a wide array of pro-inflammatory cytokines. In vitro studies have demonstrated that this compound can inhibit the release of IFN-γ, TNF-α, and various interleukins (IL-1α, IL-1β, IL-2, IL-4, IL-6) from activated lymphocytes.

Quantitative In Vitro Efficacy of this compound

The following table summarizes the key quantitative data from in vitro studies, highlighting the potency of this compound in inhibiting core immunological processes.

| Parameter | Cell Type/Assay | IC50 / EC50 | Reference |

| T-cell Adhesion Inhibition | Jurkat T-cell adhesion to ICAM-1 | 3 nM (IC50) | |

| Cytokine Release Inhibition | Activated Human Lymphocytes | ~2 nM (for multiple cytokines) | |

| Immunological Synapse Formation Inhibition | In vitro cellular imaging | >100 nM |

Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Activation and its Inhibition by this compound

The interaction between LFA-1 on a T-cell and ICAM-1 on an antigen-presenting cell (APC) is a critical co-stimulatory signal for T-cell activation. This interaction stabilizes the immunological synapse, allowing for sustained T-cell receptor (TCR) signaling. This compound, by blocking this interaction, prevents the necessary cell-to-cell adhesion and co-stimulation, thereby inhibiting T-cell activation and downstream inflammatory signaling.

Exploring Immunomodulatory Effects Beyond Dry Eye: Preclinical Evidence

While clinical development has focused on ophthalmology, the ubiquitous nature of the LFA-1/ICAM-1 interaction in inflammation provides a strong rationale for exploring this compound in other T-cell mediated diseases. Preclinical studies have begun to investigate these broader applications.

Psoriasis: A Model of Systemic Skin Inflammation

A recent study investigated the efficacy of topical this compound in an imiquimod-induced psoriasis model in mice, a well-established model for studying psoriatic inflammation.

Quantitative Data from Psoriasis Mouse Model

| Parameter | Treatment Group | Result | p-value | Reference |

| Psoriasis Area and Severity Index (PASI) Score | This compound 5% topical solution | Significant reduction compared to control | <0.05 | |

| Epidermal Thickness | This compound 5% topical solution | Significant reduction in imiquimod-induced thickening | <0.05 | |

| Gene Expression in Skin (TNF-α, IL-6, IL-22, IL-17/IL-23 axis) | This compound 5% topical solution | Significant decrease in expression | <0.05 |

These findings suggest that this compound can effectively suppress the local inflammatory response in a model of a systemic autoimmune skin disease.

Experimental Autoimmune Encephalomyelitis (EAE): A Model for Multiple Sclerosis

Studies using blocking anti-LFA-1 antibodies in the EAE mouse model have demonstrated the critical role of LFA-1 in the trafficking and motility of pathogenic Th1 and Th17 cells within the central nervous system. Local administration of an anti-LFA-1 antibody at disease onset significantly inhibited EAE progression and reduced neuro-inflammation. Although this study did not use this compound, it provides a strong rationale for investigating LFA-1 antagonists in neuroinflammatory conditions.

Graft-Versus-Host Disease (GVHD)

The role of LFA-1 in T-cell trafficking and activation is also central to the pathogenesis of GVHD. Studies using lovastatin, a compound that locks LFA-1 in a low-affinity state, have shown that inhibiting LFA-1 function can reduce the mortality and morbidity associated with GVHD in a murine bone marrow transplantation model by preventing T-lymphocyte homing to lymph nodes and Peyer's patches. This provides a rationale for exploring specific LFA-1 antagonists like this compound in the context of GVHD.

Detailed Experimental Protocols

To facilitate further research into the systemic immunomodulatory effects of this compound, this section provides detailed methodologies for key experiments.

Imiquimod-Induced Psoriasis Mouse Model

This protocol is based on the methodology described in studies evaluating this compound in a psoriasis model.

Experimental Workflow

Detailed Steps:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Psoriasis Induction: A daily topical dose of 62.5 mg of commercially available 5% imiquimod cream is applied to the shaved back of the mice for 6 consecutive days.

-

Treatment: this compound (5% solution in a suitable vehicle) or vehicle control is administered topically to the affected skin area twice daily, starting from the first day of imiquimod application.

-

Evaluation of Disease Severity:

-

PASI Score: The severity of erythema, scaling, and thickness of the back skin are scored daily on a scale from 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The cumulative PASI score is the sum of these individual scores.

-

Skin Thickness: The thickness of the back skin is measured daily using a digital caliper.

-

-

Endpoint Analysis (Day 6):

-

Histopathology: Skin biopsies are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Gene Expression Analysis: RNA is extracted from skin biopsies, reverse transcribed to cDNA, and quantitative real-time PCR (RT-qPCR) is performed to measure the expression levels of key inflammatory cytokines (e.g., TNF-α, IL-6, IL-17, IL-22, IL-23). Gene expression is normalized to a housekeeping gene (e.g., GAPDH).

-

In Vitro T-Cell Proliferation Assay (Mixed Lymphocyte Reaction - MLR)

This assay is fundamental for assessing the immunosuppressive potential of a compound by measuring its effect on T-cell proliferation in response to allogeneic stimulation.

Experimental Workflow

References

Methodological & Application

Lifitegrast In Vitro T-Cell Adhesion Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast is a novel small-molecule integrin antagonist that functions by inhibiting the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] This interaction is a critical component of the T-cell mediated inflammatory response, playing a key role in the adhesion of T-cells to endothelial cells, their subsequent migration into tissues, and the formation of the immunological synapse necessary for T-cell activation and cytokine release.[3][4] By blocking this interaction, this compound effectively reduces T-cell mediated inflammation.[5] These application notes provide a detailed protocol for an in vitro T-cell adhesion assay to evaluate the inhibitory activity of this compound.

Principle of the Assay

This assay measures the ability of this compound to inhibit the adhesion of T-lymphocytes (such as the Jurkat cell line) to a substrate coated with ICAM-1. T-cells are fluorescently labeled and incubated in ICAM-1-coated microplate wells in the presence of varying concentrations of this compound. After an incubation period, non-adherent cells are washed away, and the remaining adherent cells are quantified by measuring the fluorescence intensity. A decrease in fluorescence intensity in the presence of this compound indicates its inhibitory effect on T-cell adhesion.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the inhibitory effects of this compound on T-cell adhesion and cytokine release from in vitro studies.

| Cell Line | IC50 for T-Cell Adhesion Inhibition | Reference |

| Jurkat T-cells | 3 nM | |

| HuT 78 T-cells | 9 nM |

| Cytokine | Inhibition Level | Cell Type | Reference |

| IFN-γ, TNF-α, MIP-1α, IL-1α, IL-1β, IL-2, IL-4, IL-6 | Inhibition at ~2 nM | Activated Lymphocytes |

Signaling Pathway of LFA-1/ICAM-1 Mediated T-Cell Adhesion and Inhibition by this compound

Caption: LFA-1/ICAM-1 signaling and this compound inhibition.

Experimental Protocols

In Vitro T-Cell Adhesion Assay

This protocol is adapted from standard static adhesion assays and is suitable for evaluating the inhibitory potential of this compound.

a. Materials and Reagents:

-

Cells: Jurkat T-cells (or other suitable T-cell line, e.g., HuT 78).

-

Coating Reagent: Recombinant Human ICAM-1/Fc Chimera.

-

Labeling Dye: Calcein-AM or other fluorescent cell stain.

-

Test Compound: this compound.

-

Plates: 96-well black, clear-bottom microplates.

-

Reagents:

-

Phosphate Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

HEPES buffer

-

Phorbol 12-myristate 13-acetate (PMA) as a positive control for adhesion stimulation.

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

b. Experimental Workflow:

Caption: T-cell adhesion assay experimental workflow.

c. Step-by-Step Procedure:

-

Plate Coating:

-

Dilute recombinant human ICAM-1/Fc chimera to a final concentration of 2 µg/mL in sterile PBS.

-

Add 50 µL of the diluted ICAM-1 solution to each well of a 96-well microplate.

-

Incubate the plate overnight at 4°C.

-

The following day, aspirate the coating solution and wash the wells twice with 100 µL of PBS.

-

-

Blocking:

-

Add 100 µL of 1% BSA in PBS to each well to block non-specific binding sites.

-

Incubate for at least 1 hour at 37°C.

-

Aspirate the blocking solution and wash the wells twice with 100 µL of PBS.

-

-

Cell Preparation and Labeling:

-

Culture Jurkat T-cells to a density of approximately 1 x 10^6 cells/mL.

-

Centrifuge the cells and resuspend the pellet in serum-free media.

-

Add Calcein-AM to a final concentration of 5 µM and incubate for 30 minutes at 37°C in the dark.

-

Wash the labeled cells twice with serum-free media to remove excess dye.

-

Resuspend the cells in complete culture medium at a concentration of 1 x 10^6 cells/mL.

-

-

Compound Incubation:

-

Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is 0.1 nM to 1 µM.

-

In a separate plate or tubes, mix equal volumes of the labeled Jurkat cell suspension and the this compound dilutions.

-

Include a vehicle control (medium with DMSO, if applicable) and a positive control for adhesion (e.g., 50 ng/mL PMA).

-

Incubate the cells with this compound for 30 minutes at 37°C.

-

-

Adhesion Assay:

-

Add 100 µL of the cell/compound mixture to each corresponding well of the ICAM-1 coated and blocked plate.

-

Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.

-

-

Washing and Quantification:

-

Gently wash the wells twice with 100 µL of pre-warmed PBS to remove non-adherent cells. Be careful not to dislodge the adherent cells.

-

After the final wash, add 100 µL of PBS to each well.

-

Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths for Calcein-AM (e.g., 485 nm excitation and 520 nm emission).

-

d. Data Analysis:

-

Subtract the background fluorescence (wells with no cells).

-

Normalize the data to the vehicle control (representing 100% adhesion).

-

Plot the percentage of adhesion against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value of this compound.

Cytokine Release Assay

This protocol outlines a method to assess the effect of this compound on the release of inflammatory cytokines from activated human peripheral blood mononuclear cells (PBMCs).

a. Materials and Reagents:

-

Cells: Human PBMCs isolated from healthy donors via Ficoll-Paque density gradient centrifugation.

-

Stimulant: Staphylococcal Enterotoxin B (SEB) or anti-CD3/anti-CD28 antibodies.

-

Test Compound: this compound.

-

Plates: 96-well cell culture plates.

-

Reagents:

-

Complete RPMI-1640 medium.

-

Ficoll-Paque PLUS.

-

PBS.

-

-

Cytokine Detection: ELISA kits or a multiplex bead-based immunoassay (e.g., Luminex) for the cytokines of interest (IFN-γ, TNF-α, IL-2, IL-6, etc.).

b. Step-by-Step Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.

-

Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI medium.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Assay Setup:

-

Plate the PBMCs at a density of 1 x 10^5 to 2 x 10^5 cells per well in a 96-well plate.

-

Prepare serial dilutions of this compound in complete RPMI medium.

-

Add the this compound dilutions to the respective wells. Include a vehicle control.

-

Pre-incubate the cells with this compound for 1 hour at 37°C.

-

-

Cell Stimulation:

-

Add the T-cell stimulant (e.g., SEB at 1 µg/mL or a combination of anti-CD3 and anti-CD28 antibodies at 1 µg/mL each) to the appropriate wells.

-

Include an unstimulated control (cells with vehicle but no stimulant).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection and Cytokine Measurement:

-

After incubation, centrifuge the plate at a low speed to pellet the cells.

-

Carefully collect the cell culture supernatants.

-

Measure the concentration of the desired cytokines in the supernatants using ELISA or a multiplex immunoassay, following the manufacturer's protocols.

-

c. Data Analysis:

-

Generate a standard curve for each cytokine using the provided standards.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Determine the percentage of inhibition of cytokine release for each this compound concentration compared to the stimulated vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value for the inhibition of each cytokine.

References

- 1. Development of this compound: a novel T-cell inhibitor for the treatment of dry eye disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. Safety of this compound Ophthalmic Solution 5.0% in Patients With Dry Eye Disease: A 1-Year, Multicenter, Randomized, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Application Note: Development of a Cell-Based Assay for Lifitegrast LFA-1 Antagonism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifitegrast is a novel small-molecule integrin antagonist approved for the treatment of dry eye disease.[1] Its therapeutic effect stems from its ability to block the interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1).[1][2] LFA-1 is an integrin expressed on the surface of leukocytes, including T-lymphocytes, while ICAM-1 is expressed on various cells, including vascular endothelial and antigen-presenting cells.[1][2] The LFA-1/ICAM-1 interaction is a critical step in the inflammatory cascade, facilitating T-cell activation, migration, and the release of pro-inflammatory cytokines. By competitively inhibiting this interaction, this compound effectively dampens the inflammatory response.

This application note provides detailed protocols for a robust and reproducible cell-based adhesion assay to quantify the antagonistic activity of this compound and other potential LFA-1 inhibitors. Additionally, a protocol for a complementary flow cytometry-based receptor occupancy assay is included to further characterize compound binding.

Principle of the Assay

The primary cell-based assay quantifies the ability of a test compound, such as this compound, to inhibit the adhesion of LFA-1-expressing cells (Jurkat, a human T-lymphocyte cell line) to a substrate coated with ICAM-1. The assay involves the following key steps:

-

Coating: 96-well plates are coated with recombinant human ICAM-1.

-

Cell Preparation: Jurkat cells are cultured and then labeled with a fluorescent dye (e.g., Calcein AM or CFSE) for easy quantification.

-

Inhibition: Labeled Jurkat cells are pre-incubated with varying concentrations of the test compound (this compound).

-

Adhesion: The cell-compound mixture is added to the ICAM-1 coated wells, and adhesion is allowed to proceed.

-

Washing: Non-adherent cells are removed through a series of gentle washing steps.

-

Quantification: The fluorescence of the remaining adherent cells is measured using a plate reader. The signal is proportional to the number of adhered cells.

-

Data Analysis: The percentage of adhesion inhibition is calculated for each compound concentration, and the half-maximal inhibitory concentration (IC50) is determined.

Data Presentation

The quantitative data from the cell-based adhesion assay can be summarized in a clear and structured table for easy comparison of different LFA-1 antagonists.

| Compound | IC50 (nM) | Maximum Inhibition (%) |

| This compound | 3.0 | ~95% |

| Antagonist X | 15.2 | ~92% |

| Antagonist Y | 89.7 | ~85% |

| Negative Control | >10,000 | <5% |

Table 1: Representative data for LFA-1 antagonists in the Jurkat cell adhesion assay. The IC50 value for this compound is based on published data. Data for Antagonist X, Y, and Negative Control are hypothetical for illustrative purposes.

Experimental Protocols

Protocol 1: LFA-1/ICAM-1 Cell Adhesion Assay

Materials:

-

Jurkat cells (ATCC TIB-152)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Recombinant Human ICAM-1/CD54 Fc Chimera

-

Phosphate Buffered Saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA)

-

Calcein AM or Carboxyfluorescein succinimidyl ester (CFSE)

-

This compound or other test compounds

-

96-well black, clear-bottom tissue culture plates

-

Fluorescence plate reader

Procedure:

-

Plate Coating:

-

Dilute recombinant human ICAM-1 to 5 µg/mL in sterile PBS.

-

Add 50 µL of the ICAM-1 solution to each well of a 96-well plate.

-

Incubate the plate overnight at 4°C.

-

The following day, wash the wells three times with 200 µL of PBS.

-

Block non-specific binding by adding 200 µL of 1% BSA in PBS to each well and incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of PBS before use.

-

-

Jurkat Cell Preparation and Labeling:

-

Culture Jurkat cells in RPMI-1640 complete medium, maintaining a cell density between 1x10^5 and 1x10^6 cells/mL.

-

Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Wash the cell pellet once with serum-free RPMI-1640.

-

Resuspend the cells in serum-free RPMI-1640 at a concentration of 1x10^6 cells/mL.

-

Add Calcein AM to a final concentration of 5 µM (or CFSE to 1 µM) and incubate for 30 minutes at 37°C in the dark.

-

Wash the labeled cells twice with serum-free RPMI-1640 to remove excess dye.

-

Resuspend the labeled cells in assay buffer (RPMI-1640 with 0.5% BSA) at a concentration of 2x10^6 cells/mL.

-

-

Inhibition and Adhesion:

-

Prepare a serial dilution of this compound or other test compounds in assay buffer.

-

In a separate 96-well plate (or tubes), mix 50 µL of the labeled Jurkat cell suspension with 50 µL of the compound dilutions.

-

Incubate for 30 minutes at 37°C.

-

Transfer 100 µL of the cell-compound mixture to each well of the ICAM-1 coated plate.

-

Incubate for 1 hour at 37°C in a 5% CO2 incubator to allow for cell adhesion.

-

-

Washing and Quantification:

-

Gently wash the wells three times with 200 µL of pre-warmed assay buffer to remove non-adherent cells.

-

After the final wash, add 100 µL of assay buffer to each well.

-

Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for Calcein AM/CFSE).

-

-

Data Analysis:

-

Maximum Adhesion Control: Wells with labeled cells but no inhibitor.

-

Background Control: Wells with assay buffer only.

-